N'-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solution with a catalytic amount of glacial acetic acid under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-ethylphenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(5-Chloro-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the 5-chloro-2-hydroxyphenyl group, which imparts specific chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16ClN3O2 |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-2-5-14(6-3-11)18-10-16(22)20-19-9-12-8-13(17)4-7-15(12)21/h2-9,18,21H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
NFEFHAOGLBSXBN-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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